(R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is a chiral molecule derived from 1,5-benzothiazepine. The molecule is often utilized as a building block for more complex structures, particularly in the field of foldamer design [, ]. Foldamers are artificial molecules designed to mimic the structural and functional properties of biopolymers, like proteins and nucleic acids. (R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, particularly in its Fmoc-protected form, serves as a rigid, conformationally constrained building block, aiding in the creation of predictable and stable secondary structures within foldamer design [, ].
The synthesis of (R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one, specifically the DBT moiety with Fmoc protection, has been optimized for large-scale production []. While specific details are not provided in the available literature, the synthesis leverages standard solid-phase peptide synthesis (SPPS) techniques [, ].
Structural analysis, particularly through Nuclear Magnetic Resonance (NMR) spectroscopy, has been performed on oligomers incorporating the (R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one unit [, ]. 2D NOESY NMR experiments on pentamers and hexamers revealed numerous NOE interactions, strongly suggesting a defined spatial organization within these DBT oligomers [, ]. This structural data supports the use of this molecule as a building block for structured foldamers.
(R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is primarily utilized in peptide coupling reactions facilitated by SPPS [, ]. These reactions typically involve the carboxylic acid group of the molecule reacting with an amine group of another amino acid or peptide, forming a peptide bond.
The primary application of (R)-3-Fmoc-amino-5-(carboxylmethyl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-one is in the design and synthesis of foldamers [, ]. Its rigid structure and predictable conformational behavior make it valuable for building stable, well-defined secondary structures [, ]. Research has focused on utilizing these DBT-based oligomers as potential cell-penetrating non-peptides (CPNPs) [, ]. These CPNPs have demonstrated the ability to enter cells, particularly MDA-MB-231 breast cancer cells, potentially through interactions with the lipid bilayer [, ]. Furthermore, DBT-based oligomers have shown greater cell internalization compared to the well-studied cell-penetrating peptide octa-arginine, despite lacking a positive charge [, ]. This finding highlights their potential as a novel class of delivery vectors. Studies have shown localization within endosomes and lysosomes, suggesting a capacity to target these cellular compartments [, ]. This property holds promise for applications in drug delivery, particularly for lysosomal storage diseases, Alzheimer's disease, and cancer therapies [, ].
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2